Ethyl 2-(4-bromophenyl)propanoate
Overview
Description
Ethyl 2-(4-bromophenyl)propanoate is a chemical compound that is related to various research studies in the field of organic chemistry. It is associated with the synthesis of other complex molecules and has been used as an intermediate in the production of pharmaceuticals, such as Loxoprofen .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with the aim of introducing functional groups or creating specific stereochemistry. For instance, ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate of Loxoprofen, was synthesized from toluene using a Friedel-Crafts reaction followed by bromination . The optimal conditions for this synthesis were identified, leading to a total yield of 70%. Similarly, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was prepared through a racemic synthetic route involving several steps, including a Horner-Wadsworth-Emmons reaction and chemical resolution, to achieve a high yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For example, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were confirmed by single-crystal X-ray diffraction data . These studies provide insights into the three-dimensional arrangement of atoms within a molecule and can influence the understanding of its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of ethyl 2-(4-bromophenyl)propanoate and its derivatives can be explored through various chemical reactions. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates was catalyzed by nickel(I) complexes, leading to the formation of cyclic products . This demonstrates the potential of using electrochemical methods to induce specific transformations in organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like ethyl 2-(4-bromophenyl)propanoate are determined by its molecular structure. These properties can include melting points, boiling points, solubility, and stability, which are essential for the practical application of the compound in chemical syntheses. The interactions within the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, are influenced by non-covalent interactions like N⋯π and O⋯π interactions, as well as hydrogen bonding, which can affect the compound's properties .
Scientific Research Applications
Electroreductive Radical Cyclization
Ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, including Ethyl 2-(4-bromophenyl)propanoate, have been explored in electroreductive radical cyclization. These compounds are catalytically reduced by [Ni(tmc)]+ in dimethylformamide, forming radical intermediates that undergo cyclization. This process yields compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate and ethyl 2-(3′,4′-dimethoxyphenyl)-4-methyltetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis of ω-(4-Bromophenyl)alkanoic Acids
Ethyl 3-(4-bromophenyl)propanoate, a variant of Ethyl 2-(4-bromophenyl)propanoate, is utilized in synthesizing ω-(4-bromophenyl)alkanoic acids and their borylation. These processes involve hydroboration, thermal isomerization, and oxidation to produce boronates, highlighting the compound's utility in organoborane chemistry (Zaidlewicz & Wolan, 2002).
Atom Transfer Radical Polymerization (ATRP)
Ethyl 2-bromo propanoate is a key compound in synthesizing novel asymmetric difunctional initiators used in atom transfer radical polymerization (ATRP) of polymers like methyl methacrylate or tert-butyl acrylate. These polymers, bearing tempo moieties as chain ends, are further utilized in stable free radical polymerization (SFRP) of styrene, demonstrating the compound's relevance in polymer science (Tunca et al., 2001).
Aryl Radical Cyclization onto Azoles
Ethyl 2-(4-bromophenyl)propanoate derivatives are used as building blocks in aryl radical cyclization onto azoles, synthesizing tri- and tetra-cyclic heterocycles. This showcases their application in creating complex molecular architectures, significant in medicinal chemistry and drug discovery (Allin et al., 2005).
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBIRCJWQMENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromophenyl)propanoate |
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